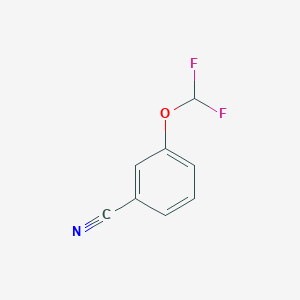

3-(Difluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBOPIBHZFBHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371747 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97582-88-2 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(Difluoromethoxy)benzonitrile from 3-Hydroxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The difluoromethyl ether (-OCF₂H) moiety is a privileged functional group in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell membrane permeability.[1][2] This guide provides an in-depth technical overview of the synthesis of 3-(difluoromethoxy)benzonitrile, a valuable building block in pharmaceutical development, starting from the readily available precursor, 3-hydroxybenzonitrile.[3][4] We will explore the core chemical principles, compare prevalent synthetic strategies, and present a detailed, field-proven experimental protocol. The causality behind experimental choices is elucidated to empower researchers to not only replicate the synthesis but also to adapt it with a deep mechanistic understanding.

The Strategic Importance of the Difluoromethoxy Group

The incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design.[5] The -OCF₂H group, in particular, offers a unique combination of properties. Unlike the more common trifluoromethyl (-CF₃) group, the hydrogen atom in the difluoromethyl group is acidic enough to act as a hydrogen bond donor, mimicking interactions of hydroxyl or amide groups while increasing lipophilicity.[2] This modulation of physicochemical properties can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Benzonitrile derivatives themselves are versatile scaffolds in drug discovery, interacting with a wide range of biological targets.[6][7][8] The synthesis of this compound, therefore, provides access to a key intermediate for creating novel therapeutics.

Mechanistic Pathways to O-Difluoromethylation

The direct O-difluoromethylation of phenols is the most efficient route to aryl difluoromethyl ethers. The predominant and most robust strategy involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.

The generalized mechanism proceeds via three key steps:

-

Phenol Deprotonation: A base is used to deprotonate the starting material, 3-hydroxybenzonitrile, generating a more nucleophilic phenolate anion.

-

Difluorocarbene Generation: A difluorocarbene precursor is decomposed, typically through thermal means, to release the electrophilic :CF₂ species.

-

Nucleophilic Trapping: The phenolate anion attacks the difluorocarbene, forming a new C-O bond. Subsequent protonation during aqueous work-up yields the final aryl difluoromethyl ether.

Caption: Generalized mechanism for O-difluoromethylation via difluorocarbene.

While several reagents can generate difluorocarbene, their operational simplicity, cost, and reaction conditions vary significantly.

| Method/Reagent | Typical Conditions | Advantages | Disadvantages/Limitations |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | DMF or NMP, Base (Cs₂CO₃, K₂CO₃), 100-120 °C | Bench-stable, inexpensive, readily available, operationally simple.[5][9] | Requires elevated temperatures; vigorous off-gassing requires careful pressure management.[5] |

| Difluoromethyltriflate (HCF₂OTf) | CH₃CN/H₂O, Base (KOH), Room Temp | Very fast, mild conditions (room temp), high functional group tolerance.[10] | Specialized reagent, not as common or inexpensive as haloacetates.[10] |

| Ethyl Bromodifluoroacetate (BrCF₂COOEt) | K₂CO₃, 80 °C | Efficient, chemoselective for phenols/thiols over amines.[1] | Can proceed via nucleophilic substitution, not just carbene pathway.[1] |

| S-(Difluoromethyl)sulfonium Salts | LiOH, Room Temp | Bench-stable reagent, mild conditions.[11] | Reagent is less common and requires synthesis.[11] |

For its balance of cost, scalability, and reliability, the sodium chlorodifluoroacetate method is often the preferred choice in a drug development setting.[5][9] A patent for a related compound, 3-chloro-5-(difluoromethoxy)benzylamine, also utilizes a difluoromethylation reagent under similar conditions of heat and base, underscoring the industrial relevance of this approach.[12]

A Field-Proven Protocol for the Synthesis of this compound

This protocol is adapted from robust procedures published in Organic Syntheses, which are rigorously checked and validated.[5][9] It employs sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials & Equipment

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Role in Reaction |

| 3-Hydroxybenzonitrile | 1.0 | 119.12 | Starting Material |

| Cesium Carbonate (Cs₂CO₃) | 1.5 | 325.82 | Base |

| Sodium Chlorodifluoroacetate | 2.8 | 152.46 | Difluorocarbene Precursor |

| N,N-Dimethylformamide (DMF), anhydrous | - | 73.09 | Solvent |

| Deionized Water | - | 18.02 | Co-solvent/Reaction Mediator |

| Ethyl Acetate (EtOAc) | - | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl) | - | - | Aqueous Wash |

| Sodium Sulfate (Na₂SO₄), anhydrous | - | 142.04 | Drying Agent |

Equipment: 100 mL round-bottomed flask, magnetic stir bar, reflux condenser, oil bath with temperature control, Schlenk line or nitrogen inlet/outlet, separatory funnel, rotary evaporator.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

(Note: Perform all steps in a well-ventilated chemical fume hood.)

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (e.g., 2.00 g, 16.8 mmol, 1.00 equiv) and cesium carbonate (8.21 g, 25.2 mmol, 1.50 equiv).[5]

-

Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line, evacuate the headspace under vacuum for 1 minute, and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which prevents unwanted side reactions with atmospheric moisture.

-

Solvent Addition: Add anhydrous DMF (e.g., 25 mL) and deionized water (e.g., 3.0 mL) sequentially via syringe. Initiate stirring (e.g., 500 rpm). The base deprotonates the phenol to form the active nucleophile.

-

Reagent Addition: Briefly remove the septum and add sodium chlorodifluoroacetate (e.g., 7.15 g, 46.9 mmol, 2.80 equiv) in one portion under a positive flow of nitrogen.[9]

-

Reaction Conditions: Quickly replace the septum with a reflux condenser, ensuring the top is connected to a nitrogen line with an oil bubbler outlet. This is critical to safely vent the CO₂ gas produced during the reaction.[5] Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2-3 hours.[5] The high temperature is necessary to induce thermal decarboxylation of the sodium salt to generate difluorocarbene.

-

Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent like 4:1 Hexanes:Ethyl Acetate. The product will have a higher Rƒ value than the polar starting material.

-

Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water (e.g., 50 mL) and transfer it to a 250 mL separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will move into the organic layer. Combine the organic extracts.

-

Purification: Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification & Characterization: The resulting crude oil can be further purified by silica gel column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Troubleshooting

-

Pressure Build-up: The decarboxylation of sodium chlorodifluoroacetate generates significant CO₂ gas. The reaction must be performed in an open system connected to an oil bubbler to prevent dangerous pressure build-up.[5]

-

Exothermic Reaction: While the initiation requires heat, the decomposition can be vigorous. Ensure controlled heating and stirring.

-

Low Yield: Incomplete reaction can result from impure reagents or insufficient temperature/time. Ensure anhydrous conditions and verify the purity of the starting materials. If the reaction stalls, a small additional charge of the difluoromethylating agent may be considered.

-

Incomplete Extraction: DMF is soluble in both water and the organic phase. Thorough washing with water and brine is essential to remove it, as residual DMF can complicate purification and analysis. Using a LiCl solution wash can also be effective.[5]

Conclusion

The synthesis of this compound from 3-hydroxybenzonitrile is a robust and scalable transformation that provides access to a valuable chemical intermediate for drug discovery. The method leveraging sodium chlorodifluoroacetate as a difluorocarbene precursor stands out for its operational simplicity and cost-effectiveness. By understanding the underlying mechanism involving phenolate generation, carbene formation, and nucleophilic trapping, researchers can confidently execute this protocol and troubleshoot effectively. This guide provides the necessary technical detail and scientific rationale to empower chemists to incorporate the strategically important -OCF₂H group into their next generation of therapeutic candidates.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Shen, Y., & Ni, C. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(4), 952-955. Published in PMC. [Link]

-

Dond, B. D., et al. (2022). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. Synlett, 33(18), 1807-1811. [Link]

-

Zhang, S. L., et al. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 20(1), 59-64. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(16), 9193-9243. [Link]

- Google Patents. (2021). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.

-

Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 14035-14044. [Link]

-

Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(21), 4842-4845. [Link]

-

Liu, T., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 146(15), 10565–10572. Published in PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]

-

Akkurt, M., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. Published in PMC. [Link]

-

PrepChem.com. Synthesis of p-hydroxybenzonitrile. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7943. Published in PMC. [Link]

-

Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5363. Published in PMC. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Difluoromethoxy)benzonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(difluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group offers a nuanced approach to modulating molecular properties, including lipophilicity, metabolic stability, and hydrogen bonding potential. This document details the chemical structure and IUPAC nomenclature of this compound, outlines a detailed synthetic protocol, provides predicted and characteristic spectroscopic data for its characterization, and explores its potential applications, particularly in the realm of drug discovery.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a benzonitrile core substituted at the meta-position with a difluoromethoxy group.

-

Molecular Formula: C₈H₅F₂NO

-

Molecular Weight: 169.13 g/mol

-

CAS Number: 97582-88-2[1]

IUPAC Name: The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| Boiling Point | ~180-200 °C | Extrapolated from benzonitrile (191 °C) and substituted benzonitriles. The difluoromethoxy group is expected to slightly increase the boiling point. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 2.5 | The difluoromethoxy group is known to be lipophilic, and this value is estimated based on the logP of benzonitrile (~1.56) and the contribution of the -OCHF₂ group. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | Typical for aromatic nitriles of this size. |

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through the difluoromethylation of 3-hydroxybenzonitrile. This method is analogous to the synthesis of similar difluoromethoxy-substituted aromatics.[2]

Reaction Scheme

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Materials:

-

3-Hydroxybenzonitrile

-

Sodium chlorodifluoroacetate (or other suitable difluoromethylating agent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to ensure complete dissolution and salt formation.

-

Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of nitrogen gas prevents potential side reactions with atmospheric oxygen and moisture.

-

Anhydrous Conditions: The absence of water is crucial as the difluoromethylating agent can be sensitive to hydrolysis.

-

Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile, forming a phenoxide which is a more potent nucleophile for the subsequent reaction.

-

Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the Sₙ2-type reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the following are predicted and characteristic spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.50-7.65 (m, 2H, Ar-H): Aromatic protons ortho and para to the nitrile group.

-

δ 7.35-7.45 (m, 2H, Ar-H): Aromatic protons ortho and para to the difluoromethoxy group.

-

δ 6.60 (t, J = 74 Hz, 1H, -OCHF₂): The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The large coupling constant is indicative of H-F coupling.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 150-155 (d, J ≈ 10-20 Hz): Aromatic carbon attached to the difluoromethoxy group (C-O).

-

δ 130-135 (m): Other aromatic carbons.

-

δ 118 (s): Nitrile carbon (-C≡N).

-

δ 115 (t, J ≈ 240-250 Hz): Carbon of the difluoromethoxy group (-OCHF₂). The large coupling constant is due to the direct attachment to two fluorine atoms.

-

δ 113 (s): Aromatic carbon ipso to the nitrile group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O-C stretch & C-F stretch | Difluoromethoxy ether |

The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

-

[M]⁺ at m/z = 169: The molecular ion peak.

-

[M-H]⁺ at m/z = 168: Loss of a hydrogen atom.

-

[M-F]⁺ at m/z = 150: Loss of a fluorine atom.

-

[M-CHF₂]⁺ at m/z = 118: Loss of the difluoromethyl radical.

-

[C₆H₄CN]⁺ at m/z = 102: Fragment corresponding to the benzonitrile cation radical.

Applications in Drug Discovery and Materials Science

The incorporation of a difluoromethoxy group into small molecules is a well-established strategy in modern medicinal chemistry to enhance their drug-like properties.[2]

The Role of the Difluoromethoxy Group

Caption: Key properties of the difluoromethoxy group in drug design.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it more resistant to oxidative metabolism compared to a methoxy group. This can lead to a longer in vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: The difluoromethoxy group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. Its lipophilicity is generally intermediate between that of a methoxy and a trifluoromethoxy group, allowing for fine-tuning of this property.

-

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets. This property makes it a potential bioisostere for hydroxyl or thiol groups.

-

Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, which can in turn affect its binding affinity to a target protein.

Given these properties, this compound is a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. The benzonitrile moiety itself is a versatile functional group that can be further transformed into other functionalities or can participate in interactions with biological targets.[3]

In materials science, the introduction of fluorinated groups can enhance the thermal stability and modify the electronic properties of organic materials, making this compound a potential precursor for the synthesis of advanced polymers and liquid crystals.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in drug discovery and materials science. Its synthesis from readily available starting materials is straightforward, and its unique combination of a reactive nitrile group and a property-modulating difluoromethoxy substituent makes it an attractive scaffold for the development of novel molecules with enhanced performance characteristics. The information provided in this guide serves as a valuable resource for researchers and scientists working with this promising chemical entity.

References

- Google Patents. (n.d.). Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethoxy)benzonitrile

Introduction

3-(Difluoromethoxy)benzonitrile belongs to a class of fluorinated aromatic compounds that have garnered significant attention due to the unique properties conferred by the difluoromethoxy group. This substituent can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel bioactive compounds and advanced materials.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring structural integrity and purity.[2] This guide provides the expected spectroscopic fingerprints of this compound to aid researchers in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data are predicted based on the analysis of structurally similar compounds, including 4-(difluoromethoxy)benzonitrile and 3-(trifluoromethoxy)benzonitrile.[3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | m | 4H | Aromatic protons (H2, H4, H5, H6) |

| ~ 6.6 (t, JHF ≈ 73 Hz) | t | 1H | OCHF₂ |

The aromatic protons will appear as a complex multiplet in the downfield region, typical for a substituted benzene ring. The most characteristic signal is the triplet for the difluoromethoxy proton, with a large coupling constant due to the two adjacent fluorine atoms. The chemical shift of this proton in the analogous 4-(difluoromethoxy)benzonitrile is observed at 6.61 ppm with a triplet multiplicity and a coupling constant of 72.4 Hz.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 (t, JCF ≈ 3 Hz) | C3 (C-OCHF₂) |

| ~ 133 | Aromatic CH |

| ~ 131 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 122 | Aromatic CH |

| ~ 118 | CN |

| ~ 115 (t, JCF ≈ 260 Hz) | OC HF₂ |

| ~ 113 | C1 (C-CN) |

The carbon of the difluoromethoxy group will exhibit a large one-bond carbon-fluorine coupling, resulting in a triplet. The aromatic carbon attached to this group will show a smaller two-bond coupling. The chemical shifts are estimated by comparison to benzonitrile and related fluorinated compounds.[2]

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -80 to -90 (d, JFH ≈ 73 Hz) | d | OCHF₂ |

The two fluorine atoms of the difluoromethoxy group are equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent proton, with a coupling constant that should match the H-F coupling observed in the ¹H NMR spectrum. For 4-(difluoromethoxy)benzonitrile, the ¹⁹F NMR chemical shift is reported at -82.35 ppm (d, J = 72.5 Hz).[3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile, ether, and aromatic moieties.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C stretches |

| ~ 1250 - 1000 | Strong | C-O-C and C-F stretches |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

The most characteristic band will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The C-O-C and C-F stretching vibrations of the difluoromethoxy group are expected to give rise to strong absorptions in the fingerprint region. For comparison, the gas-phase IR spectrum of benzonitrile shows a strong nitrile stretch at approximately 2230 cm⁻¹.[6][7] The IR spectrum of 3-(trifluoromethoxy)benzonitrile also displays characteristic absorptions in these regions.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 118 | Medium | [M - CHF₂]⁺ |

| 102 | Medium | [C₇H₄N]⁺ (Benzonitrile radical cation) |

| 90 | Low | [M - CN - CHF₂]⁺ |

The molecular ion peak at m/z 169 is expected to be prominent. A key fragmentation pathway would involve the loss of the difluoromethyl radical (•CHF₂), leading to a fragment at m/z 118. Further fragmentation could involve the loss of the nitrile group. The mass spectrum of the constitutional isomer, 4-(difluoromethoxy)benzonitrile, shows the molecular ion at m/z 169.[3] The mass spectrum of 3-(trifluoromethoxy)benzonitrile from the NIST WebBook also provides a useful comparison for fragmentation patterns.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provides a robust predictive framework for the characterization of this compound. The expected NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is critical for researchers working on the synthesis, purification, and application of this and related fluorinated compounds, ensuring the integrity and quality of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem, e202500298.

-

diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

- Zheng, M., Wang, J., Zhang, J., & Luo, S. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

-

PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000181). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR [m.chemicalbook.com]

- 5. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum [chemicalbook.com]

- 6. Benzonitrile [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Trifluoromethoxy)benzonitrile [webbook.nist.gov]

- 9. 3-(Trifluoromethoxy)benzonitrile [webbook.nist.gov]

Introduction: The Strategic Value of Fluorination in Modern Chemistry

An In-Depth Technical Guide to 3-(Difluoromethoxy)benzonitrile

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a nuanced balance of lipophilicity, metabolic stability, and electronic effects. When appended to a versatile scaffold like benzonitrile, the resulting molecule, this compound, becomes a highly sought-after building block for creating complex, high-value molecules.

This guide provides a comprehensive technical overview of this compound, delving into its core physicochemical properties, spectroscopic signature, reactivity, and applications. The insights are tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this important synthetic intermediate.

Molecular Identity and Physicochemical Profile

This compound is an aromatic compound distinguished by a nitrile group and a difluoromethoxy group substituted on a benzene ring at the meta position relative to each other.

Caption: Molecular Structure of this compound.

The interplay between the electron-withdrawing nitrile group and the unique electronic nature of the difluoromethoxy substituent governs the molecule's overall properties.

| Property | Value | Source |

| CAS Number | 97582-88-2 | [1][2] |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Typically a yellow oil or solid | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization: A Guide to Interpretation

Accurate structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is critical for reaction monitoring and quality control.

-

¹H NMR: The proton spectrum is highly characteristic. The aromatic region will display complex multiplets for the four protons on the benzene ring. The most diagnostic signal is the proton of the difluoromethoxy group (-OCH F₂), which appears as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically downfield, around 118 ppm), and the carbon of the difluoromethoxy group. This -OC F₂H carbon signal is notable as it appears as a triplet due to one-bond carbon-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[4][5] Additionally, strong C-F stretching bands will be prominent.

-

Mass Spectrometry: The molecular ion peak (M⁺) in a mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (169.13).

Chemical Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups.

Synthesis Pathway

A common and efficient method for the synthesis of this compound involves the difluoromethylation of 3-hydroxybenzonitrile. This reaction typically uses a difluoromethylating agent in the presence of a base.

Caption: General workflow for the synthesis of this compound.

A specific example is detailed in a patent where 3-chloro-5-hydroxybenzonitrile is reacted with a difluoromethylation reagent and an inorganic base in an organic solvent.[3]

Reactivity of the Nitrile Group

The nitrile group is a versatile synthetic handle, allowing for transformation into other key functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(difluoromethoxy)benzoic acid.[6][7][8][9] This transformation is fundamental for creating carboxylic acid derivatives, which are common in pharmaceuticals.

-

Reduction: The nitrile group can be reduced to a primary amine, forming 3-(difluoromethoxy)benzylamine.[3][10][11] Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to a wide range of amine-based chemistries.

Stability of the Difluoromethoxy Group

A primary reason for the inclusion of the -OCF₂H group in drug candidates is its enhanced metabolic stability compared to a traditional methoxy (-OCH₃) group.[12][13] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[12] This can lead to improved pharmacokinetic profiles, such as a longer drug half-life. The group is also generally stable to many synthetic conditions, including non-extreme acidic and basic environments.[14]

Applications in Research and Drug Development

The unique combination of properties makes this compound a valuable building block in medicinal chemistry.

-

Bioisosteric Replacement: The difluoromethoxy group serves as a bioisostere for other functionalities like methoxy or hydroxyl groups. Its intermediate lipophilicity and ability to act as a hydrogen bond donor provide medicinal chemists with a tool to fine-tune a molecule's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12][13]

-

Scaffold for Active Compounds: The benzonitrile moiety itself is a "privileged scaffold" found in numerous approved drugs and clinical candidates, including kinase inhibitors and receptor antagonists.[15][16][17] this compound provides a fluorinated version of this important scaffold, enabling the development of new chemical entities with potentially superior properties. For example, molecules containing the difluoromethoxy group have been investigated as corticotropin-releasing factor-1 (CRF₁) receptor antagonists.[18]

-

Intermediate for Complex Syntheses: Its predictable reactivity allows for its incorporation into multi-step syntheses of complex target molecules in agrochemicals and materials science.[10][19]

Key Experimental Protocols

The following protocols are representative of the common transformations and analyses performed with this compound.

Protocol 1: Acid-Catalyzed Hydrolysis to 3-(Difluoromethoxy)benzoic Acid

Causality: This protocol utilizes strong acid and heat to facilitate the nucleophilic attack of water on the protonated nitrile carbon, leading to the formation of a carboxylic acid.[7][8]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v). The acid serves as both a catalyst and the solvent.

-

Reaction: Heat the mixture to reflux (typically >100°C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product, 3-(difluoromethoxy)benzoic acid, may precipitate. If so, collect the solid by vacuum filtration.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Causality: This assay assesses the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 enzymes, which is a key indicator of its potential in vivo half-life. The enhanced stability of the difluoromethoxy group is a central hypothesis tested here.[12]

-

Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and an NADPH-regenerating system.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of typically 1 µM.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent compound at each time point.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. The combination of a stable, property-modulating difluoromethoxy group with the synthetically versatile benzonitrile core provides researchers with a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its predictable reactivity and well-defined spectroscopic properties make it a reliable and valuable component in the modern synthetic chemist's toolbox.

References

-

EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. [Link]

-

The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. [Link]

-

The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Hydrolysis of benzonitrile gives - Allen. [Link]

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. [Link]

- CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy)

-

Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) - Cheméo. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem - NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Reaction of 3 with benzonitrile. DFT calculated Gibbs energies (in kcal mol⁻¹ - ResearchGate. [Link]

-

3,5-Difluorobenzonitrile CAS 64248-63-1 - Home Sunshine Pharma. [Link]

-

5-Amino-3-chloro-2-(difluoromethoxy)benzonitrile | C8H5ClF2N2O - PubChem. [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. [Link]

-

2-Amino-3-[2-(difluoromethoxy)anilino]benzonitrile | C14H11F2N3O | CID - PubChem. [Link]

-

Benzonitrile - Wikipedia. [Link]

-

bmse000284 Benzonitrile at BMRB. [Link]

-

A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed. [Link]

- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P

-

Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem - NIH. [Link]

-

Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking - ScholarWorks @ UTRGV. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 97582-88-2|this compound|BLD Pharm [bldpharm.com]

- 3. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 4. Benzonitrile [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. allen.in [allen.in]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(Difluoromethoxy)benzonitrile for Research and Development

This guide provides a detailed safety framework for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzonitrile (CAS No. 97582-88-2). Given the limited specific toxicological data for this compound, this document establishes handling protocols based on a conservative risk assessment, drawing from the well-documented hazards of the benzonitrile chemical class and analogous fluorinated aromatic compounds. The core principle is to treat this compound with the high degree of caution afforded to acutely toxic materials, ensuring a multi-layered approach to safety that protects personnel and the research environment.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, this requires an analysis of its physicochemical properties and an inferred toxicological profile based on its structural motifs: the benzonitrile core and the difluoromethoxy group.

Physicochemical and Toxicological Profile

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 97582-88-2 | [3][4] |

| Molecular Formula | C₈H₅F₂NO | [3] |

| Molecular Weight | 169.13 g/mol | [3] |

| Inferred Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [5][6][7][8] |

Reactivity Hazards: The Silent Threat of Hydrogen Cyanide

The most critical, non-obvious hazard associated with nitrile compounds is their reactivity with acids. Contact with strong acids, and to a lesser extent atmospheric moisture over time, can lead to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[2][9] HCN is a fast-acting poison, and its characteristic bitter almond odor is not detectable by a significant portion of the population.[2]

Key Incompatibilities:

-

Strong Acids (e.g., HCl, H₂SO₄): Reacts to form hydrogen cyanide gas.[9][10]

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[6][11]

-

Strong Bases and Reducing Agents: May cause decomposition or unwanted reactions.[6][11]

Risk Assessment Workflow

A systematic risk assessment must precede any experiment. The causality is simple: identifying potential failures in containment or procedure allows for the implementation of controls that prevent exposure. This workflow should be a documented part of any experimental plan.

Caption: Risk Assessment Workflow for Novel or Hazardous Compounds.

Section 2: Engineering Controls & PPE: A Multi-Layered Defense System

The principle of layered defense is critical. No single control is sufficient. Engineering controls contain the hazard at the source, while Personal Protective Equipment (PPE) provides the final barrier to protect the researcher.

Primary Engineering Controls: The Non-Negotiables

The causality behind engineering controls is to minimize reliance on human behavior for safety. They provide passive protection.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9][10] This is not only for vapor containment but, critically, to safely vent any inadvertent release of HCN gas.

-

Safety Shower & Eyewash Station: An accessible and tested (within the last month) emergency safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[5][9] Proximity is key for effective first aid.

Personal Protective Equipment (PPE) Protocol

PPE is chosen to guard against the specific hazards identified in the risk assessment. It is a self-validating system: if the correct PPE is chosen and worn, the primary routes of exposure are blocked.

| Task | Hand Protection | Eye/Face Protection | Body Protection |

| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat, Long Pants, Closed-Toe Shoes |

| Solution Transfer | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes |

| Running Reaction | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes |

-

Hand Protection: Thin, disposable nitrile gloves provide a barrier against incidental contact (a splash) but offer limited protection against sustained chemical exposure.[12] They must be removed and discarded immediately after known contact.[12] For this class of compound, double-gloving is the required standard , as it provides an additional layer of safety against tears and rapid permeation.[2][13]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield must be worn over the goggles whenever there is a significant splash or splatter risk, such as when transferring solutions or working with reactions under pressure.[13]

Caption: The mandatory PPE workflow for handling hazardous chemicals.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed, peer-reviewed SOP is essential for ensuring reproducible and safe experimental outcomes.

Foundational Work Practices

-

Work Authorization: All personnel must receive documented training on the hazards of benzonitriles and the specific SOPs before beginning work.[10]

-

The Buddy System: Never work alone when handling this compound or running reactions involving it.[9][13] A second person must be aware of the work being performed and be prepared to implement emergency procedures.[13]

-

Designated Area: All work with this compound must occur in a designated and clearly labeled area within a fume hood to prevent cross-contamination.[9]

-

Housekeeping and Decontamination: Work surfaces should be protected with disposable, plastic-backed absorbent paper.[15] Upon completion of work, all surfaces and equipment must be decontaminated. A dilute sodium hydroxide solution can be used, as maintaining a basic pH prevents HCN evolution during cleaning.[2]

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed to be a self-validating system; each step minimizes a specific risk (e.g., aerosol generation, contamination).

-

Preparation: Cordon off a designated area in the chemical fume hood. Cover the work surface with fresh bench paper.

-

PPE: Don all required PPE as specified in Table 2.2, including double nitrile gloves.

-

Material Transfer: Bring the sealed container of this compound into the hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.

-

Weighing: Open the container in the hood. Use a spatula to carefully transfer the desired amount of solid to a tared weighing vessel. Perform this action slowly and deliberately to minimize dust or aerosol generation.

-

Solution Preparation: Place the receiving flask containing the solvent on a stir plate in the hood. Slowly add the weighed solid to the solvent.

-

Initial Decontamination: Immediately decontaminate the spatula and weighing vessel by rinsing with a suitable solvent into a designated hazardous waste container.

-

Closure and Cleanup: Securely cap the prepared solution and the stock container. Wipe down the exterior of the containers before removing them from the designated area.

-

Final Decontamination: Decontaminate the entire designated area. Dispose of the bench paper and any contaminated wipes into the solid hazardous waste stream.

-

Doffing: Remove PPE as per the workflow in Section 2.2 and wash hands thoroughly.

Waste Management

All materials contaminated with this compound are to be considered cyanide-containing hazardous waste.[9]

-

Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated gloves, wipes, bench paper, silica gel.

-

Liquid Waste: Reaction mother liquors, decontamination rinsates.

-

-

Labeling: All waste containers must be labeled with "Hazardous Waste," "Cyanide-Containing," and the full chemical name.

-

Disposal: Follow institutional guidelines for the disposal of acutely toxic hazardous waste.[10]

Section 4: Emergency Response Protocols

Preparation is the key to an effective emergency response. Speed is essential when dealing with cyanide exposure.[16]

Exposure Response: Immediate Action Required

In any suspected exposure, call emergency services (911) immediately and state that a cyanide exposure has occurred.[2][9] The following flowchart details the immediate first-aid steps to be taken while awaiting professional medical help.

Caption: Emergency Response Flowchart for Cyanide Compound Exposure.

Key Medical Information: While older protocols included amyl nitrite as an antidote, it is no longer approved for such use. The only FDA-approved antidotes must be administered intravenously by a qualified medical professional.[9] Do not attempt to administer any antidotes in the laboratory.

Spill Response Protocol

| Spill Size | Response Protocol |

| Small Spill (Contained within fume hood) | 1. Alert personnel in the immediate area.2. Wearing full PPE, cover the spill with a chemical absorbent for liquids or carefully sweep up solids to avoid dust.[2]3. Wipe the area with a cloth dampened with a high pH (pH > 10) soap and water solution.[2]4. Place all cleanup materials into a sealed, labeled hazardous waste bag.[2] |

| Large Spill (Outside of fume hood) | 1. EVACUATE THE AREA IMMEDIATELY. [2][9]2. Alert others to evacuate.3. From a safe location, call 911 and your institution's emergency response team.[9]4. Close the laboratory doors and prevent re-entry.[2]5. Await the arrival of trained emergency personnel. |

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a disciplined and informed approach. By understanding its inferred hazards based on the benzonitrile class, implementing robust engineering controls, adhering to strict PPE and handling protocols, and being thoroughly prepared for emergency situations, researchers can mitigate the risks associated with this compound. The principles of respecting the hazard, employing layered controls, and maintaining a constant state of preparedness are the cornerstones of a strong safety culture that enables cutting-edge science.

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Cyanides. University of Illinois Division of Research Safety. [Link]

-

Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

-

First aid for cyanide exposure. Monash University Health Safety & Wellbeing. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

-

Why You Should use Nitrile Glove in Laboratories. Eastwest Medico. [Link]

-

Material Safety Data Sheet - Benzonitrile. Cole-Parmer. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. scbt.com [scbt.com]

- 4. 97582-88-2|this compound|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. research.columbia.edu [research.columbia.edu]

- 11. fishersci.com [fishersci.com]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. monash.edu [monash.edu]

Solubility of 3-(Difluoromethoxy)benzonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Difluoromethoxy)benzonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document elucidates the physicochemical properties of the molecule that govern its solubility in a range of common organic solvents. A theoretical framework based on solute-solvent interactions is presented to predict solubility behavior. Furthermore, this guide offers a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring accuracy and reproducibility for researchers and drug development professionals. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry.[1] The incorporation of the difluoromethoxy group (-OCF₂H) can enhance metabolic stability and lipophilicity, desirable properties in drug candidates.[1] The nitrile functional group (–CN) serves as a versatile synthetic handle for further molecular elaboration.[1] A thorough understanding of the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the overall efficiency of drug development workflows.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 97582-88-2 | [2] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Boiling Point | 216 °C | [1] |

| Density | 1.260 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4870 | [3] |

| LogP | 2.15968 | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of polar and non-polar characteristics within its molecular structure.

Molecular Interactions Influencing Solubility

Caption: Key intermolecular forces driving solubility.

-

Polar Moieties: The nitrile (-C≡N) group introduces a strong dipole moment due to the high electronegativity of nitrogen.[6] The difluoromethoxy (-OCF₂H) group also contributes to the molecule's polarity. These polar regions will interact favorably with polar solvents.

-

Non-Polar Moiety: The benzene ring is non-polar and will engage in van der Waals interactions with non-polar solvents.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6] This suggests potential solubility in polar protic solvents like alcohols.

Based on this analysis, this compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, cyclohexane) is anticipated to be lower due to the significant polarity of the functional groups.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a reliable and widely used technique.[7]

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility workflow.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.[7]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index (P') | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | TBD | TBD |

| Toluene | 2.4 | TBD | TBD |

| Dichloromethane | 3.1 | TBD | TBD |

| Acetone | 5.1 | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD |

| Methanol | 5.1 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD |

| Water | 10.2 | TBD | TBD |

| *TBD: To be determined experimentally. |

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethoxy)benzonitrile. PubChem. Retrieved from [Link]

-

American Chemical Society. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Unknown. (n.d.). 3,5-Difluorobenzonitrile Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Use of nitriles as polar aprotic solvents.

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link]

-

WebQC. (n.d.). Properties of benzonitrile. Retrieved from [Link]

-

Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

Sources

Thermal stability and decomposition of 3-(Difluoromethoxy)benzonitrile

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Difluoromethoxy)benzonitrile

Introduction

Overview of this compound: Structure and Applications

This compound is a fluorinated aromatic compound with the chemical formula C₈H₅F₂NO.[1] Its structure consists of a benzene ring substituted with a nitrile (-CN) group and a difluoromethoxy (-OCHF₂) group at the meta position. The presence of the difluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] Fluorinated benzonitriles are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the fluorine atoms can enhance biological activity and pharmacokinetic properties.[2][3]

Importance of Thermal Stability in Drug Development and Chemical Processing

The thermal stability of a compound is a critical parameter throughout its lifecycle, from synthesis and purification to storage and formulation. For APIs, understanding the thermal decomposition profile is essential for ensuring product quality, safety, and efficacy. Uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities, loss of potency, and in worst-case scenarios, runaway reactions that pose significant safety hazards.[4][5] In chemical processing, knowledge of a substance's thermal stability dictates safe operating temperatures, drying conditions, and storage protocols.[6][7]

Scope and Objectives of the Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide will cover:

-

Physicochemical properties and a plausible synthesis route with potential impurities.

-

Theoretical considerations for predicting thermal decomposition pathways.

-

Detailed, step-by-step experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

-

Methods for identifying decomposition products, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

-

A proposed decomposition mechanism and strategies for mitigating thermal hazards.

Physicochemical Properties and Synthesis Overview

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 97582-88-2 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available, expected to be soluble in organic solvents |

Synthesis Route and Potential Impurities

A likely synthetic route to this compound involves the difluoromethylation of a corresponding phenolic precursor.[8] For instance, starting from 3-chloro-5-hydroxybenzonitrile, a reaction with a difluoromethylating agent in the presence of a base can yield the desired product.[8]

Caption: Plausible synthesis route for this compound.

Potential Impurities:

Based on this synthetic pathway, potential impurities could include:

-

Unreacted starting material: 3-chloro-5-hydroxybenzonitrile.

-

Byproducts of the difluoromethylation reaction.

-

Residual solvents used in the synthesis and purification steps.[9]

The presence of these impurities can significantly impact the thermal stability of the final product, potentially lowering the onset temperature of decomposition.

Theoretical Considerations for Thermal Decomposition

Bond Dissociation Energies and Predicted Labile Bonds

The thermal stability of an organic molecule is primarily dictated by the strength of its covalent bonds. The C-O bond in the difluoromethoxy group and the C-C bond between the benzene ring and the nitrile group are potential sites for initial thermal cleavage. The C-F bonds are exceptionally strong and less likely to be the primary point of fragmentation.

Potential Decomposition Pathways of the Difluoromethoxy Group

The difluoromethoxy group can undergo decomposition through several pathways. Cleavage of the Ar-OCHF₂ bond could lead to the formation of a phenoxy radical and a difluoromethyl radical. Alternatively, intramolecular rearrangement or elimination reactions could occur at elevated temperatures. The decomposition of fluorinated ethers has been observed to produce a variety of smaller fluorinated species.[10][11]

Potential Decomposition Pathways of the Benzonitrile Moiety

The benzonitrile group is generally thermally stable. However, at high temperatures, the nitrile group can undergo reactions, including hydrolysis in the presence of moisture to form the corresponding amide or carboxylic acid, or participate in polymerization reactions.[12] The thermal decomposition of benzonitrile itself is known to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[13]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is used to determine the thermal stability and composition of materials.[16] A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative studies) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the percentage mass loss for each decomposition step.

-

Caption: Workflow for TGA analysis.